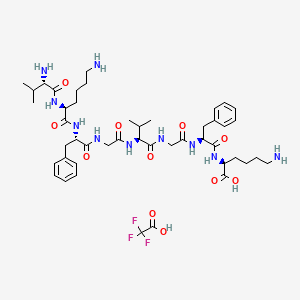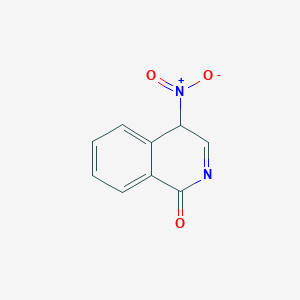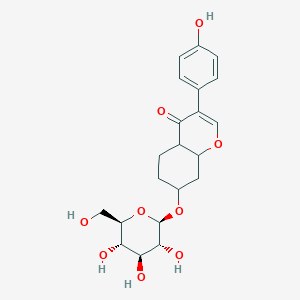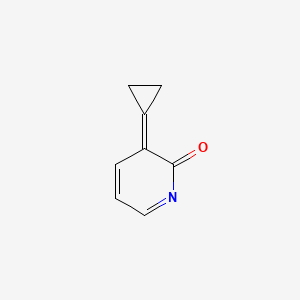
Calp3 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calp3 trifluoroacetate is a calcium-like peptide that contains the first eight residues of Calp2, a 12-residue peptide that interacts with EF hand motif 4 in human calmodulin to activate it in the absence of calcium . Calp3 trifluoroacetate acts as a cell-permeable inhibitor of calcium influx through glutamate receptor channels in cultured rat neocortical neurons. It is a potent calcium channel blocker that activates EF hand motifs of calcium-binding proteins .
Métodos De Preparación
Calp3 trifluoroacetate is synthesized starting from Fmoc-Asp (PEG-PS)-OAl . The synthetic route involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The industrial production of TFA involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Análisis De Reacciones Químicas
Calp3 trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving its peptide bonds. Common reagents used in these reactions include trifluoroacetic acid, sodium carbonate, and sodium bicarbonate.
Aplicaciones Científicas De Investigación
Calp3 trifluoroacetate has several scientific research applications:
Mecanismo De Acción
Calp3 trifluoroacetate exerts its effects by modulating the activity of calmodulin, calcium channels, and pumps . It functionally mimics increased intracellular calcium levels by activating EF hand motifs of calcium-binding proteins . This modulation helps control apoptosis and other calcium-dependent cellular processes .
Comparación Con Compuestos Similares
Calp3 trifluoroacetate is unique compared to other calcium channel blockers due to its specific interaction with EF hand motifs of calcium-binding proteins . Similar compounds include:
Calp2: A 12-residue peptide that also interacts with EF hand motifs.
Trifluoroacetic acid: Used in the synthesis and purification of peptides.
Calcium-like peptides: Other peptides that mimic calcium and interact with calcium-binding proteins.
Calp3 trifluoroacetate stands out due to its potent inhibition of calcium influx and its ability to control apoptosis in various disease models .
Propiedades
Fórmula molecular |
C46H69F3N10O11 |
|---|---|
Peso molecular |
995.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H68N10O9.C2HF3O2/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46;3-2(4,5)1(6)7/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63);(H,6,7)/t31-,32-,33-,34-,37-,38-;/m0./s1 |
Clave InChI |
STLPIHXSDMTWNG-ORODDYLBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)


![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)




![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)

